2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone
Description
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-15(13-7-4-8-14(10-13)20(22)23)11-25-17-19-18-16(24-17)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGGEJFCNNOAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone is a member of the oxadiazole family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative data from various studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thioether linkage and a nitrophenyl group, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Oxadiazole derivatives often act as inhibitors of various enzymes. For instance, studies have shown that compounds with similar structures can inhibit cholinesterases (hAChE and hBChE), which are crucial in neurotransmission .
- Antioxidant Activity : The presence of the oxadiazole moiety has been linked to antioxidant properties, potentially reducing oxidative stress in cells .
- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The specific interactions at the molecular level often involve binding to DNA or disrupting cellular signaling pathways .
Table 1: Summary of Biological Activities
Case Study 1: Cholinesterase Inhibition
In a study evaluating various oxadiazole derivatives, SD-6 , a compound structurally related to this compound, demonstrated potent inhibition of human acetylcholinesterase (hAChE) with an IC50 value of approximately 0.907 μM. This suggests that similar structural characteristics may confer similar inhibitory effects on cholinesterases .
Case Study 2: Anticancer Potential
Another research effort focused on the anticancer properties of oxadiazole derivatives showed that compounds with a benzyl group exhibited significant cytotoxicity against human glioblastoma cells (U251). The study highlighted that derivatives with electron-withdrawing groups on the phenyl ring enhanced their anticancer activity .
Comparative Analysis
When comparing this compound with other oxadiazole derivatives:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone is , with a molecular weight of approximately 339.4 g/mol. The structure features a 1,3,4-oxadiazole ring which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in anticancer therapies. The compound under consideration has been demonstrated to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The oxadiazole moiety has been linked to the inhibition of specific enzymes involved in tumor growth and proliferation. This mechanism is crucial for developing targeted cancer therapies .
- Case Studies : In vitro tests have shown that derivatives similar to this compound can inhibit the growth of cancer cells such as SNB-75 (CNS cancer) and UO-31 (renal cancer), demonstrating a growth inhibition percentage exceeding 90% at certain concentrations .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The presence of the oxadiazole ring enhances its interaction with bacterial membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria:
- Research Findings : Studies have shown that oxadiazole derivatives can exhibit higher antibacterial activity compared to traditional antibiotics. The structure allows for better penetration into bacterial cells and effective disruption of cellular functions .
Material Science Applications
In addition to biological applications, compounds like this compound are being explored for their potential use in material sciences:
Organic Electronics
The unique electronic properties of oxadiazole derivatives make them suitable candidates for organic semiconductors:
Comparison with Similar Compounds
Table 2: Comparative Pharmacological Data
Q & A
Q. What are the typical synthetic routes for 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under acidic/basic conditions (e.g., using PCl₃ or H₂SO₄) .
- Thioether linkage : Coupling of the oxadiazole-thiol intermediate with a 3-nitroacetophenone derivative via nucleophilic substitution (e.g., using K₂CO₃ in dry acetone) .
- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF vs. acetone), and catalyst choice (e.g., triethylamine) significantly affect yields (reported 70–90% in optimized conditions) .
Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?
- ¹H/¹³C NMR : Look for signals at δ 8.5–9.0 ppm (aromatic protons of 3-nitrophenyl) and δ 4.5–5.0 ppm (benzyl CH₂) .
- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 410.3 (calculated for C₁₇H₁₄N₄O₃S) .
- IR : Stretching vibrations at 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), and 1250 cm⁻¹ (C-S) .
Q. What preliminary biological screening assays are recommended for this compound?
- Anticancer activity : MTT assay using HepG2 or A549 cell lines, with IC₅₀ calculations .
- Antimicrobial activity : Broth microdilution against S. aureus and E. coli (MIC values) .
- Antioxidant potential : DPPH radical scavenging assay (compare to ascorbic acid) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?
- Target identification : Dock the compound into active sites of enzymes like COX-2 (PDB ID: 5KIR) or EGFR kinase (PDB ID: 1M17) using AutoDock Vina .
- Binding affinity analysis : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib for EGFR) .
- ADMET prediction : Use SwissADME to assess bioavailability, BBB penetration, and CYP450 interactions .
Q. What strategies resolve contradictions in spectral data or biological activity between batches?
- Purity verification : HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >2% .
- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and packing .
- Bioactivity validation : Replicate assays under controlled conditions (e.g., cell passage number, serum-free media) .
Q. How does the nitro group at the 3-position influence electronic properties and reactivity?
- Electron-withdrawing effect : Reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance .
- Impact on bioactivity : Nitro groups often improve antiparasitic activity but may increase toxicity (e.g., nitroreductase-mediated activation) .
- SAR studies : Compare with analogs (e.g., 4-nitro or unsubstituted phenyl) to isolate nitro-specific effects .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Exothermic reactions : Use flow chemistry to control temperature during oxadiazole cyclization .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener and scalable processes .
- Byproduct management : Optimize recrystallization (e.g., ethanol/water mixtures) to remove thiol byproducts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
